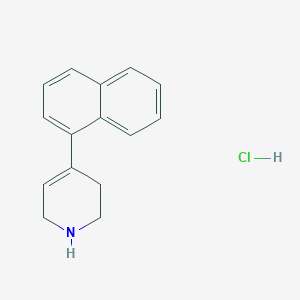

4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The name suggests it has a tetrahydropyridine group, which is a six-membered ring containing one nitrogen atom and four hydrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Naphthalene derivatives are generally crystalline solids at room temperature .Applications De Recherche Scientifique

Conducting Polymers from Naphthalene Derivatives

Research on conducting polymers has explored naphthalene derivatives due to their low oxidation potentials and stable conducting forms. For instance, Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, including 2,6-bis(pyrrol-2-yl)naphthalene, showcasing these compounds' potential in forming electrically conducting polymers through electropolymerization. This study highlights the application of naphthalene derivatives in creating novel conducting materials with potential electronic and optoelectronic applications (Sotzing et al., 1996).

Fluorescent Chemosensors

Naphthalene derivatives have been applied in developing fluorescent chemosensors for detecting metal ions. Adhikari, Ghosh, Guria, and Sahana (2016) synthesized a naphthalene-based fluorescent chemosensor for Sn2+ ions, demonstrating its utility in colorimetric and fluorescence ratiometric sensing within biological systems and living cells. This research underlines the importance of naphthalene derivatives in creating sensitive and selective sensors for environmental and biomedical monitoring (Adhikari et al., 2016).

Antimicrobial Agents and Metal Complexes

The synthesis and characterization of naphthalene derivatives have been explored for antimicrobial applications and the formation of metal complexes. Chioma, Ekennia, Ibeji, Okafor, Onwudiwe, Osowole, and Ujam (2018) reported on a pyrimidine-based ligand derived from naphthalene, demonstrating its potential in generating metal complexes with antimicrobial properties. This line of research illustrates the versatility of naphthalene derivatives in medicinal chemistry, particularly in developing new antimicrobial agents (Chioma et al., 2018).

Optical Properties for Biological Imaging

The synthesis and study of naphthalene derivatives extend to investigating their optical properties for applications in biological imaging. Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, and Zhang (2015) developed a novel fluorescent probe based on a naphthalene derivative for imaging β-amyloid aggregates, contributing to Alzheimer's disease research. This work demonstrates the potential of naphthalene derivatives in designing fluorescent probes for neurodegenerative disease diagnosis and research (Fa et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-8,16H,9-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXRVMSXRVDJOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)

![diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2708138.png)

![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)